N-(1-Oxopropoxy)ethanimidoyl chloride
Description
N-(1-Oxopropoxy)ethanimidoyl chloride is a reactive organic compound characterized by an ethanimidoyl backbone substituted with a 1-oxopropoxy group. This compound is structurally significant due to its dual functional groups: the imidoyl chloride moiety, which confers electrophilic reactivity, and the 1-oxopropoxy group, which may influence solubility and steric interactions. It is primarily utilized as an intermediate in synthesizing Schiff bases, coordination complexes, and heterocyclic compounds with applications in medicinal chemistry and material science.
Properties
CAS No. |
126794-87-4 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
[(Z)-1-chloroethylideneamino] propanoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(8)9-7-4(2)6/h3H2,1-2H3/b7-4- |
InChI Key |
RCDPCDAROHGKOA-DAXSKMNVSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(/C)\Cl |
Canonical SMILES |
CCC(=O)ON=C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxopropoxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxopropoxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can react with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis.
Imines and Esters: Formed through condensation reactions with amines and alcohols, respectively.
Scientific Research Applications
N-(1-Oxopropoxy)ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in biochemical assays.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Oxopropoxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and biological activity of N-(1-Oxopropoxy)ethanimidoyl chloride can be contextualized by comparing it to three categories of analogs:
Ethanimidoyl Chloride Derivatives
Ethanimidoyl chloride derivatives share a common imidoyl chloride functional group but differ in substituents. For example:
- N-(Benzylideneamino)ethyl ethanimidoyl chloride (Ejidike, 2018): This derivative forms Cu(II) complexes with broad-spectrum antibacterial activity (e.g., Staphylococcus aureus: MIC = 12.5 µg/mL) and antioxidant capacity (IC₅₀ = 28.7 µM in DPPH assays) .
Schiff Base Precursors
Schiff bases derived from ethanimidoyl chlorides exhibit varied bioactivity depending on substituents:
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases (Neelofar et al., 2017): Tin(II) complexes of these bases showed antifungal activity against Candida albicans (zone of inhibition: 18–22 mm) .
- Indole Schiff bases (Wang et al., 2022): Substitution with electron-withdrawing groups (e.g., nitro) increased antifungal potency (e.g., MIC = 8 µg/mL against Aspergillus flavus) .
Key Observations :
- The 1-oxopropoxy substituent may balance hydrophobicity and reactivity, bridging the gap between highly lipophilic aryl derivatives and polar hydroxyl-substituted analogs.
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